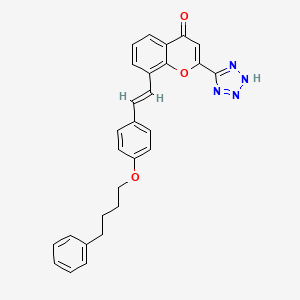

LM-1484

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

197506-02-8 |

|---|---|

分子式 |

C28H24N4O3 |

分子量 |

464.5 g/mol |

IUPAC 名称 |

8-[(E)-2-[4-(4-phenylbutoxy)phenyl]ethenyl]-2-(2H-tetrazol-5-yl)chromen-4-one |

InChI |

InChI=1S/C28H24N4O3/c33-25-19-26(28-29-31-32-30-28)35-27-22(10-6-11-24(25)27)15-12-21-13-16-23(17-14-21)34-18-5-4-9-20-7-2-1-3-8-20/h1-3,6-8,10-17,19H,4-5,9,18H2,(H,29,30,31,32)/b15-12+ |

InChI 键 |

KBTDCXSSQDGWLL-NTCAYCPXSA-N |

手性 SMILES |

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)/C=C/C3=C4C(=CC=C3)C(=O)C=C(O4)C5=NNN=N5 |

规范 SMILES |

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C=CC3=C4C(=CC=C3)C(=O)C=C(O4)C5=NNN=N5 |

产品来源 |

United States |

Foundational & Exploratory

MK-1484: A Novel IL-2Rβγ Agonist Shaping the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: MK-1484 is an investigational drug candidate currently in early-stage clinical development. As such, detailed preclinical data and specific experimental protocols are not yet publicly available. This guide provides a comprehensive overview based on the known mechanism of action for its drug class (IL-2Rβγ agonists) and publicly accessible information regarding its ongoing clinical evaluation. The quantitative data and experimental protocols presented herein are illustrative examples based on common practices in the field and should not be considered as verified data for MK-1484.

Introduction

The tumor microenvironment (TME) presents a significant challenge to effective cancer immunotherapy. Its complex network of immune cells, stromal cells, and signaling molecules often fosters an immunosuppressive landscape that can hinder the activity of anti-tumor immune responses. A promising strategy to overcome this barrier is the development of agents that can favorably modulate the TME, shifting the balance from immunosuppression to robust anti-tumor immunity. MK-1484, a novel investigational selective agonist of the interleukin-2 receptor beta-gamma (IL-2Rβγ), is one such agent currently under evaluation. By preferentially activating the intermediate-affinity IL-2 receptor, MK-1484 aims to stimulate potent anti-tumor effector cells, such as CD8+ T cells and Natural Killer (NK) cells, with a reduced potential for activating immunosuppressive regulatory T cells (Tregs).

This technical guide provides a detailed overview of MK-1484's intended role in the tumor microenvironment, its mechanism of action, and the methodologies typically employed to evaluate such therapeutic agents.

MK-1484 Clinical Development

MK-1484 is currently being investigated in a Phase 1 clinical trial (NCT05382325).[1][2][3] The primary objectives of this study are to assess the safety, tolerability, and to establish a preliminary recommended Phase 2 dose (RP2D) of MK-1484.[1][3] The trial is evaluating MK-1484 both as a monotherapy and in combination with pembrolizumab (an anti-PD-1 antibody) in adult participants with advanced or metastatic solid tumors.[1][3]

The study design includes dose escalation cohorts for both monotherapy and combination therapy.[4] In the monotherapy arm, participants receive MK-1484 at escalating dose levels ranging from 0.2 to 60 mg every three weeks.[4] In the combination arm, MK-1484 is administered at escalating doses from 10 to 60 mg in conjunction with a standard dose of pembrolizumab.[1] Key eligibility criteria include histologically or cytologically confirmed advanced/metastatic solid tumors for which standard therapy is no longer effective or tolerated, and the presence of measurable disease.[5]

Mechanism of Action: IL-2Rβγ Agonism

The therapeutic rationale for MK-1484 is based on its selective agonism of the IL-2Rβγ complex. Interleukin-2 (IL-2) is a cytokine with pleiotropic effects on the immune system. Its activity is mediated through three different receptor complexes with varying affinities:

-

High-affinity receptor (IL-2Rαβγ): Composed of α (CD25), β (CD122), and γ (CD132) chains. It is constitutively expressed at high levels on Tregs, leading to their expansion and suppressive activity.

-

Intermediate-affinity receptor (IL-2Rβγ): Composed of the β and γ chains. It is primarily expressed on CD8+ T cells and NK cells.

-

Low-affinity receptor (IL-2Rα): Composed of only the α chain.

Traditional high-dose IL-2 therapy, while showing efficacy in some cancers, is associated with significant toxicities and the undesirable expansion of Tregs due to its potent activation of the high-affinity receptor. MK-1484 is designed to circumvent these limitations by preferentially binding to and activating the intermediate-affinity IL-2Rβγ. This selective activation is intended to lead to the robust proliferation and enhanced effector function of anti-tumor CD8+ T cells and NK cells, with minimal stimulation of Tregs.

Signaling Pathway

Upon binding of an IL-2Rβγ agonist like MK-1484 to the receptor complex on CD8+ T cells or NK cells, a downstream signaling cascade is initiated. This typically involves the activation of Janus kinases (JAK1 and JAK3), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, survival, and cytotoxic function.

Caption: Simplified signaling pathway of an IL-2Rβγ agonist.

Quantitative Data on Tumor Microenvironment Modulation (Illustrative)

The following tables present hypothetical quantitative data to illustrate how the effects of an agent like MK-1484 on the tumor microenvironment would be presented. This is not actual data for MK-1484.

Table 1: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in a Syngeneic Mouse Model

| Treatment Group | CD8+ T cells (% of CD45+) | NK cells (% of CD45+) | Regulatory T cells (% of CD4+) | CD8+/Treg Ratio |

| Vehicle Control | 5.2 ± 1.1 | 2.1 ± 0.5 | 15.8 ± 2.3 | 0.33 |

| MK-1484 (low dose) | 12.7 ± 2.5 | 5.8 ± 1.2 | 14.9 ± 2.1 | 0.85 |

| MK-1484 (high dose) | 25.4 ± 4.1 | 10.2 ± 1.9 | 13.5 ± 1.8 | 1.88 |

| Anti-PD-1 | 10.1 ± 1.9 | 3.5 ± 0.8 | 12.1 ± 1.5 | 0.83 |

| MK-1484 + Anti-PD-1 | 35.8 ± 5.3 | 15.1 ± 2.4 | 10.8 ± 1.3 | 3.31 |

Data are presented as mean ± standard deviation.

Table 2: Cytokine Profile in the Tumor Microenvironment

| Treatment Group | IFN-γ (pg/mg tissue) | TNF-α (pg/mg tissue) | IL-10 (pg/mg tissue) | Granzyme B (ng/mg tissue) |

| Vehicle Control | 15.3 ± 3.2 | 8.1 ± 1.5 | 25.4 ± 4.7 | 2.1 ± 0.4 |

| MK-1484 (low dose) | 45.8 ± 8.1 | 20.5 ± 3.9 | 22.1 ± 3.8 | 8.7 ± 1.5 |

| MK-1484 (high dose) | 98.2 ± 15.6 | 45.1 ± 7.8 | 18.9 ± 3.1 | 20.3 ± 3.7 |

| Anti-PD-1 | 35.7 ± 6.9 | 15.8 ± 2.9 | 19.5 ± 3.3 | 7.1 ± 1.3 |

| MK-1484 + Anti-PD-1 | 150.4 ± 22.3 | 68.9 ± 10.2 | 15.2 ± 2.5 | 35.6 ± 5.8 |

Data are presented as mean ± standard deviation.

Experimental Protocols (Illustrative)

Detailed experimental protocols for the preclinical evaluation of MK-1484 are not publicly available. The following are examples of standard methodologies used to assess the impact of an immunomodulatory agent on the tumor microenvironment.

In Vitro T Cell and NK Cell Activation Assays

-

Objective: To determine the potency and selectivity of the compound in activating target immune cell populations.

-

Methodology:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs in complete RPMI-1640 medium.

-

Treat cells with a dose range of the IL-2Rβγ agonist, a non-selective IL-2, or vehicle control for 48-72 hours.

-

Assess cell proliferation by measuring the incorporation of BrdU or using a cell proliferation dye (e.g., CFSE).

-

Evaluate the activation status of specific immune cell subsets (CD8+ T cells, NK cells, Tregs) by flow cytometry using antibodies against activation markers such as CD69, CD25, and Ki67.

-

Measure the production of effector cytokines (e.g., IFN-γ, TNF-α) in the culture supernatant using ELISA or a multiplex cytokine assay.

-

Syngeneic Mouse Tumor Models

-

Objective: To evaluate the in vivo anti-tumor efficacy and the effect on the tumor microenvironment.

-

Methodology:

-

Implant a murine cancer cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).

-

Once tumors are established, randomize mice into treatment groups (e.g., vehicle, IL-2Rβγ agonist at different doses, anti-PD-1, combination therapy).

-

Administer treatments according to the specified schedule.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, or at specified time points, euthanize mice and harvest tumors and spleens.

-

Process a portion of the tumor for flow cytometric analysis of immune cell infiltrates (as outlined in Table 1).

-

Homogenize another portion of the tumor to measure cytokine levels (as outlined in Table 2).

-

Perform immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded tumor sections to visualize the spatial distribution of immune cells.

-

Caption: A typical preclinical experimental workflow for an immunomodulatory agent.

Conclusion

MK-1484 represents a promising next-generation immunotherapy designed to selectively activate key anti-tumor effector cells within the tumor microenvironment. By targeting the IL-2Rβγ complex, it has the potential to overcome the limitations of high-dose IL-2 therapy and synergize with other immunotherapies, such as checkpoint inhibitors. The ongoing Phase 1 clinical trial will provide crucial data on its safety and preliminary efficacy. As more data becomes publicly available from preclinical and clinical studies, a more definitive understanding of MK-1484's role in modulating the tumor microenvironment and its therapeutic potential will emerge. This guide serves as a foundational resource for understanding the scientific rationale and the evaluative framework for this novel immunotherapeutic agent.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab (MK-3475) In Advanced or Metastatic Solid Tumors (MK-1484-001) [clin.larvol.com]

- 3. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - MSD [msdclinicaltrials.com]

- 4. clinicaltrial.be [clinicaltrial.be]

- 5. youtube.com [youtube.com]

The Rationale for MK-1484 and Pembrolizumab Combination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of MK-1484, a novel interleukin-2 receptor beta-gamma (IL-2Rβγ) agonist, and pembrolizumab, a well-established programmed death receptor-1 (PD-1) inhibitor, represents a promising strategy in immuno-oncology. This technical guide elucidates the scientific rationale for this combination, detailing the individual mechanisms of action, the synergistic interplay between the two agents, and the design of the ongoing clinical evaluation. By targeting two distinct but complementary pathways of T-cell activation and regulation, this combination therapy aims to overcome immune suppression within the tumor microenvironment and elicit a more robust and durable anti-tumor immune response.

Mechanism of Action: Individual Agents

MK-1484: A Novel IL-2Rβγ Agonist

MK-1484 is an investigational immunotherapy designed to selectively activate the IL-2Rβγ pathway.[1] Interleukin-2 (IL-2) is a cytokine crucial for the proliferation, survival, and effector function of T-cells and Natural Killer (NK) cells.[2] However, the therapeutic use of native IL-2 has been hampered by significant toxicities and the simultaneous activation of immunosuppressive regulatory T-cells (Tregs), which express high levels of the high-affinity IL-2 receptor alpha chain (IL-2Rα or CD25).[3]

MK-1484 is engineered to preferentially bind to the intermediate-affinity IL-2Rβγ complex, which is predominantly expressed on effector T-cells (CD8+) and NK cells.[4] This selective agonism is intended to stimulate the proliferation and anti-tumor activity of these key immune effector cells with minimal expansion of Tregs, thereby improving the therapeutic window and enhancing the anti-cancer immune response.[4]

Pembrolizumab: A PD-1 Checkpoint Inhibitor

Pembrolizumab (KEYTRUDA®) is a humanized monoclonal antibody that targets the PD-1 receptor on T-cells.[5][6][7] PD-1 is an immune checkpoint receptor that, upon binding to its ligands PD-L1 and PD-L2 expressed on tumor cells and other cells in the tumor microenvironment, delivers an inhibitory signal that suppresses T-cell activity.[8][9] This mechanism of "T-cell exhaustion" is a critical pathway by which tumors evade immune surveillance.[5]

Pembrolizumab blocks the interaction between PD-1 and its ligands, thereby releasing the "brakes" on the T-cell-mediated anti-tumor response.[6][10] This allows for the reactivation of tumor-infiltrating T-lymphocytes and the subsequent killing of cancer cells.[5]

The Scientific Rationale for Combination Therapy

The combination of MK-1484 and pembrolizumab is founded on the principle of synergistic immune modulation. While pembrolizumab removes a key inhibitory signal, MK-1484 provides a potent stimulatory signal to the same effector T-cells. This dual approach is hypothesized to generate a more profound and sustained anti-tumor immune response than either agent alone.[4][11][12]

The key aspects of the scientific rationale include:

-

Reinvigoration of Exhausted T-cells: T-cells in the tumor microenvironment often express high levels of PD-1 and are in a state of exhaustion.[5] Pembrolizumab's blockade of the PD-1 pathway can partially restore their function. The addition of MK-1484 is expected to provide a strong proliferative and survival signal to these reinvigorated T-cells, leading to their clonal expansion and enhanced effector function.[11][13]

-

Expansion of Tumor-Specific T-cell Clones: By providing a potent growth signal through the IL-2Rβγ pathway, MK-1484 can drive the expansion of tumor-antigen specific CD8+ T-cells that are activated following the blockade of PD-1.

-

Enhanced NK Cell Activity: MK-1484 is also expected to stimulate the cytotoxic activity of NK cells, which play a role in innate immunity against cancer.[2]

-

Overcoming Resistance to PD-1 Inhibition: A significant number of patients do not respond or develop resistance to PD-1 inhibitors. One potential mechanism of resistance is the lack of a robust pre-existing anti-tumor T-cell response. By promoting the proliferation and activation of T-cells, MK-1484 may convert a "cold" tumor microenvironment (lacking in T-cell infiltration) into a "hot" one, thereby sensitizing the tumor to the effects of pembrolizumab.

Signaling Pathways

MK-1484 and the IL-2 Signaling Pathway

Upon binding of MK-1484 to the IL-2Rβγ complex on T-cells and NK cells, a downstream signaling cascade is initiated, primarily through the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway.[14][15] This involves the activation of JAK1 and JAK3, which in turn phosphorylate and activate STAT5.[16][17] Activated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation (e.g., cyclins), survival (e.g., Bcl-2), and effector functions (e.g., perforin, granzymes).[18] Additionally, the PI3K/Akt and MAPK pathways are also activated, further contributing to cell growth and survival.[14][18]

Pembrolizumab and the PD-1 Signaling Pathway

The binding of PD-L1 or PD-L2 to the PD-1 receptor on T-cells leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1.[19] This recruits the phosphatases SHP-1 and SHP-2, which dephosphorylate and inactivate key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K.[20] This ultimately leads to the suppression of T-cell proliferation, cytokine production, and cytotoxic activity.[19][21] Pembrolizumab physically obstructs this interaction, thereby preventing the initiation of this inhibitory signaling cascade.[21]

Data Presentation

As of the current date, quantitative efficacy and safety data from the clinical evaluation of the MK-1484 and pembrolizumab combination are not yet publicly available. The primary source of information is the ongoing Phase 1 clinical trial, NCT05382325.[1][22][23][24][25][26][27][28][29]

Table 1: NCT05382325 Clinical Trial Design

| Parameter | Description |

| Trial Identifier | NCT05382325 |

| Phase | Phase 1 |

| Title | A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab (MK-3475) In Advanced or Metastatic Solid Tumors |

| Study Design | Open-Label, Multicenter, Dose Escalation |

| Primary Objectives | To assess the safety and tolerability of MK-1484 as monotherapy and in combination with pembrolizumab.[22] To determine the recommended Phase 2 dose (RP2D) for the combination.[22] |

| Secondary Objectives | To characterize the pharmacokinetic profile of MK-1484.[28] To assess the preliminary anti-tumor activity of the combination. |

| Patient Population | Adults with advanced or metastatic solid tumors who have received or been intolerant to standard therapies.[28] |

| Interventions | Arm 1: MK-1484 monotherapy (dose escalation). Arm 2: MK-1484 (dose escalation) in combination with a fixed dose of pembrolizumab.[1] |

| Anticipated Enrollment | Approximately 70 participants.[1] |

Experimental Protocols

Detailed experimental protocols for the preclinical development of the MK-1484 and pembrolizumab combination are proprietary. However, this section outlines standard methodologies that are typically employed to evaluate such immuno-oncology combinations.

In Vitro Assays

-

T-cell Activation and Proliferation Assays:

-

Objective: To assess the ability of MK-1484, alone and in combination with pembrolizumab, to enhance T-cell activation and proliferation.

-

Methodology: Human peripheral blood mononuclear cells (PBMCs) are stimulated with anti-CD3 and anti-CD28 antibodies to mimic TCR engagement. The cells are then treated with varying concentrations of MK-1484, pembrolizumab, or the combination. T-cell activation is measured by the expression of activation markers (e.g., CD25, CD69) using flow cytometry. Proliferation is assessed by dye dilution assays (e.g., CFSE) or incorporation of radioactive nucleotides (e.g., 3H-thymidine).

-

-

Cytotoxicity Assays:

-

Objective: To determine if the combination therapy enhances the ability of T-cells or NK cells to kill tumor cells.

-

Methodology: Effector cells (T-cells or NK cells) are co-cultured with target tumor cells (e.g., a cancer cell line expressing PD-L1) in the presence of the study drugs. Tumor cell lysis is quantified using various methods, such as chromium-51 release assays or flow cytometry-based killing assays.

-

-

Cytokine Release Assays:

-

Objective: To measure the production of key cytokines by T-cells following treatment.

-

Methodology: Supernatants from T-cell cultures treated with the combination therapy are collected. The concentrations of cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-2 are measured using multiplex immunoassays (e.g., Luminex) or ELISA.

-

In Vivo Models

-

Syngeneic Mouse Tumor Models:

-

Objective: To evaluate the anti-tumor efficacy and systemic immune responses of the combination therapy in an immunocompetent animal model.

-

Methodology: A murine cancer cell line (e.g., MC38 colon adenocarcinoma) is implanted into immunocompetent mice. Once tumors are established, the mice are treated with a murine surrogate of MK-1484, an anti-mouse PD-1 antibody, or the combination. Tumor growth is monitored over time. At the end of the study, tumors and spleens are harvested for immunophenotyping by flow cytometry to analyze the infiltration and activation status of various immune cell subsets.

-

-

Humanized Mouse Models:

-

Objective: To assess the activity of the human-specific therapeutic agents in an in vivo setting.

-

Methodology: Immunodeficient mice are engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells to reconstitute a human immune system.[30] These mice are then implanted with human tumor xenografts. Treatment with MK-1484 and pembrolizumab is initiated, and tumor growth and immune responses are monitored as described above.[30]

-

Conclusion

The combination of MK-1484 and pembrolizumab is a scientifically well-founded approach that leverages our understanding of tumor immunology and the mechanisms of immune evasion. By simultaneously providing a potent stimulatory signal to effector T-cells and NK cells while removing a critical inhibitory checkpoint, this combination therapy has the potential to induce robust and durable anti-tumor immunity. The ongoing Phase 1 clinical trial will provide crucial data on the safety and preliminary efficacy of this promising combination, which could represent a significant advancement in the treatment of various solid tumors. Further preclinical and translational studies will continue to refine our understanding of the synergistic mechanisms and identify patient populations most likely to benefit from this innovative therapeutic strategy.

References

- 1. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]

- 2. Advancements of Common Gamma-Chain Family Cytokines in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A systematic review of interleukin-2-based immunotherapies in clinical trials for cancer and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vjoncology.com [vjoncology.com]

- 5. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]

- 6. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]

- 7. Pembrolizumab - NCI [cancer.gov]

- 8. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. droracle.ai [droracle.ai]

- 11. PD-1 + IL-2 power couple: Wake up 'sleepy' T cells to turbo-charge cancer cures - ecancer [ecancer.org]

- 12. Role of IL-2 in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PD-L1 blockade synergizes with IL-2 therapy in reinvigorating exhausted T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. researchgate.net [researchgate.net]

- 17. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - MSD [msdclinicaltrials.com]

- 24. msd.trialsummaries.com [msd.trialsummaries.com]

- 25. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab (MK-3475) In Advanced or Metastatic Solid Tumors (MK-1484-001) [clin.larvol.com]

- 26. merckclinicaltrials.com [merckclinicaltrials.com]

- 27. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - Merck Clinical Trials [merckclinicaltrials.com]

- 28. clinicaltrial.be [clinicaltrial.be]

- 29. youtube.com [youtube.com]

- 30. Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled Pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]

The Scientific Blueprint for Engineering Selective IL-2 Agonists: A Focus on the Development of MK-1484

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-2 (IL-2) is a pleiotropic cytokine with a storied history in immunotherapy, capable of potently activating an anti-tumor immune response. However, its clinical utility has been hampered by a narrow therapeutic window, driven by severe toxicities and the paradoxical stimulation of immunosuppressive regulatory T cells (Tregs). The development of selective IL-2 agonists, such as MK-1484, represents a paradigm shift in harnessing the therapeutic potential of this pathway. By engineering molecules with biased binding to specific subunits of the IL-2 receptor, it is possible to preferentially stimulate effector immune cell populations, such as CD8+ T cells and Natural Killer (NK) cells, while minimizing the expansion of Tregs and the induction of systemic inflammation. This guide delves into the core scientific principles underpinning the development of selective IL-2 agonists, with a conceptual focus on molecules like MK-1484. We will explore the intricacies of IL-2 receptor signaling, the methodologies for characterizing selective agonism, and the preclinical data that form the foundation for clinical development.

The Dichotomous Role of IL-2 in Immunity and the Rationale for Selective Agonism

Interleukin-2 (IL-2) is a central regulator of the immune system, primarily produced by activated T cells.[1][2] Its biological effects are mediated through its interaction with a heterotrimeric receptor complex composed of three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc or CD132).[2][3][4] The composition of this receptor on the cell surface dictates the cell's sensitivity and downstream response to IL-2.

-

High-Affinity IL-2 Receptor (IL-2Rαβγ): This trimeric receptor, with a dissociation constant (Kd) of approximately 10-100 pM, is constitutively expressed at high levels on regulatory T cells (Tregs).[3][5] This high affinity allows Tregs to sequester low concentrations of IL-2, which is crucial for their survival and suppressive function.[5]

-

Intermediate-Affinity IL-2 Receptor (IL-2Rβγ): This dimeric receptor, with a Kd of approximately 1 nM, is expressed on memory CD8+ T cells and natural killer (NK) cells.[2] Higher concentrations of IL-2 are required to engage this receptor and trigger the activation and proliferation of these potent anti-tumor effector cells.

-

Low-Affinity IL-2 Receptor (IL-2Rα): CD25 alone binds IL-2 with low affinity (Kd ~10 nM) and does not signal.[3]

The differential expression of these receptor subunits is the cornerstone of selective IL-2 agonism. High-dose IL-2 therapy, while approved for some cancers, leads to indiscriminate activation of both effector cells and Tregs, often tipping the balance towards immunosuppression and causing severe toxicities like vascular leak syndrome.[4] The scientific rationale for developing selective IL-2 agonists like MK-1484 is to engineer a molecule that preferentially binds to the intermediate-affinity IL-2Rβγ complex, thereby selectively activating CD8+ T cells and NK cells while avoiding the high-affinity IL-2Rαβγ on Tregs.

IL-2 Receptor Signaling Pathways

The binding of IL-2 to its receptor initiates a cascade of intracellular signaling events that govern T cell proliferation, differentiation, and survival. The primary signaling pathways activated by IL-2 are the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the principal signaling cascade downstream of the IL-2 receptor.

Caption: The IL-2-induced JAK/STAT signaling pathway.

Upon IL-2 binding, JAK1 and JAK3, associated with the IL-2Rβ and γc chains respectively, become activated and phosphorylate each other. These activated JAKs then phosphorylate STAT5 (Signal Transducer and Activator of Transcription 5). Phosphorylated STAT5 (pSTAT5) dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell proliferation, survival, and effector functions.

PI3K/AKT and MAPK/ERK Pathways

In addition to the JAK/STAT pathway, IL-2 signaling also activates the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are also crucial for T cell growth, survival, and differentiation.

Characterization of Selective IL-2 Agonists: Key Experiments

The development of a selective IL-2 agonist requires a robust suite of in vitro and in vivo assays to characterize its binding affinity, signaling potency, and functional effects on different immune cell populations.

Data Presentation: Quantifying Selectivity

A key aspect of characterizing a selective IL-2 agonist is to quantify its differential activity on target and non-target cells. The following tables illustrate the types of quantitative data that are essential for demonstrating selectivity. (Note: The data presented here are illustrative and do not represent actual data for MK-1484, which is not publicly available).

Table 1: Illustrative Binding Affinities (KD) of a Selective IL-2 Agonist

| Ligand | IL-2Rα (CD25) | IL-2Rβ (CD122) | IL-2Rγ (CD132) |

| Wild-Type IL-2 | ~10 nM | >1 µM | No direct binding |

| Selective Agonist | >10 µM (Reduced) | ~100 nM (Enhanced) | ~500 nM |

Table 2: Illustrative Signaling Potency (EC50) for pSTAT5 Induction

| Cell Type | Wild-Type IL-2 | Selective Agonist |

| Regulatory T Cells (Tregs) | ~10 pM | ~500 pM (Reduced Potency) |

| CD8+ T Cells | ~100 pM | ~50 pM (Enhanced Potency) |

| NK Cells | ~200 pM | ~100 pM (Enhanced Potency) |

Experimental Protocols

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Caption: A simplified workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol:

-

Immobilization: Recombinant IL-2 receptor subunits (CD25, CD122, or CD132) are immobilized on a sensor chip surface.

-

Analyte Injection: The selective IL-2 agonist is flowed over the sensor chip at various concentrations.

-

Detection: The binding of the agonist to the immobilized receptor is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram, and the equilibrium dissociation constant (KD) is calculated (KD = koff / kon).

This assay measures the phosphorylation of STAT5 in different immune cell populations in response to IL-2 agonist stimulation.

Protocol:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or specific immune cell populations (Tregs, CD8+ T cells, NK cells).

-

Stimulation: Incubate the cells with a range of concentrations of the selective IL-2 agonist for a short period (e.g., 15-30 minutes).

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with methanol to allow intracellular antibody staining.

-

Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (to identify cell populations) and an antibody specific for phosphorylated STAT5 (pSTAT5).

-

Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentage of pSTAT5-positive cells and the mean fluorescence intensity (MFI) of pSTAT5 staining within each cell population. The EC50 value is calculated from the dose-response curve.

These assays assess the functional consequences of selective IL-2 agonism.

-

Proliferation Assay: Immune cells are cultured with the selective IL-2 agonist, and proliferation is measured by assays such as CFSE dilution or incorporation of 3H-thymidine.

-

Cytotoxicity Assay: The ability of NK cells or cytotoxic T lymphocytes (CTLs) activated by the selective IL-2 agonist to kill tumor target cells is measured using chromium release assays or flow cytometry-based methods.

Syngeneic mouse tumor models, where the tumor and the host are immunologically compatible, are essential for evaluating the in vivo anti-tumor efficacy of immunotherapies.[6][7]

Protocol:

-

Tumor Implantation: Tumor cells (e.g., MC38 colon adenocarcinoma, B16 melanoma) are implanted subcutaneously or orthotopically into immunocompetent mice.

-

Treatment: Once tumors are established, mice are treated with the selective IL-2 agonist, vehicle control, and potentially a combination therapy (e.g., with a checkpoint inhibitor).

-

Efficacy Assessment: Tumor growth is monitored over time. At the end of the study, tumors and lymphoid organs are harvested for analysis.

-

Pharmacodynamic Analysis: Immune cell populations within the tumor microenvironment and peripheral lymphoid organs are analyzed by flow cytometry to assess the expansion and activation of CD8+ T cells, NK cells, and Tregs.

The Promise of MK-1484 and the Future of Selective IL-2 Agonism

MK-1484 is a selective IL-2 agonist currently in Phase 1 clinical trials for the treatment of advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[1][8] The development of MK-1484 and other selective IL-2 agonists represents a significant advancement in the field of immunotherapy. By precisely targeting the desired immune cell populations, these next-generation cytokines have the potential to deliver the potent anti-tumor activity of IL-2 with a much-improved safety profile.

The continued exploration of novel engineering strategies, such as modifying the IL-2 molecule, fusing it to antibodies, or creating antibody-cytokine complexes, will further refine the selectivity and efficacy of this therapeutic approach.[9] The insights gained from the preclinical and clinical development of molecules like MK-1484 will undoubtedly shape the future of cancer immunotherapy.

References

- 1. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - Merck Clinical Trials [merckclinicaltrials.com]

- 2. IL-2 based cancer immunotherapies: an evolving paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The IL-2 – IL-2 receptor pathway: Key to understanding multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human IL-2Rɑ subunit binding modulation of IL-2 through a decline in electrostatic interactions: A computational and experimental approach | PLOS One [journals.plos.org]

- 5. A systematic review of interleukin-2-based immunotherapies in clinical trials for cancer and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. td2inc.com [td2inc.com]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]

- 9. Preclinical evaluation of IL2-based immunocytokines supports their use in combination with dacarbazine, paclitaxel and TNF-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Initial Safety and Tolerability Profile of MK-1484: A Review of Preclinical and Early Clinical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, the initial safety and tolerability profile of MK-1484 in humans is still under investigation in an ongoing Phase 1 clinical trial (NCT05382325). Consequently, comprehensive, publicly available quantitative data on the safety and tolerability of MK-1484 is not yet available. This guide summarizes the available information on the mechanism of action, the design of the ongoing clinical trial, and the planned safety assessments. This document will be updated as clinical trial results are publicly disclosed.

Introduction

MK-1484 is an investigational immunotherapy designed for the treatment of advanced solid tumors.[1][2] As a novel therapeutic agent, understanding its initial safety and tolerability is a critical first step in its clinical development. This guide provides a detailed overview of the available information regarding the safety assessment of MK-1484, intended for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action

While specific details on the signaling pathway of MK-1484 are not yet publicly detailed, it is described as an immunotherapy.[1][2] Immunotherapies typically function by modulating the patient's immune system to recognize and attack cancer cells. The diagram below illustrates a generalized workflow for the initial clinical assessment of an investigational immunotherapy like MK-1484.

Clinical Development Program

The primary source of information on the initial safety and tolerability of MK-1484 is the Phase 1 clinical trial titled "A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab (MK-3475) In Advanced or Metastatic Solid Tumors" (Identifier: NCT05382325).[3][4]

Study Design and Objectives

This is a Phase 1, open-label, multicenter study designed to assess the safety and tolerability of MK-1484 administered as a monotherapy and in combination with pembrolizumab in adult participants with advanced or metastatic solid tumors.[3][4] The primary objectives are to determine the safety and tolerability of MK-1484 and to establish a preliminary recommended Phase 2 dose (RP2D).[4]

The study consists of two main arms:

-

Monotherapy Arm: Participants receive escalating doses of MK-1484.[5]

-

Combination Therapy Arm: Participants receive escalating doses of MK-1484 in combination with a standard dose of pembrolizumab.[5]

The diagram below illustrates the logical relationship of the study arms.

Experimental Protocols

Inclusion and Exclusion Criteria: The study enrolls adults with histologically or cytologically confirmed advanced or metastatic solid tumors who have received or been intolerant to standard therapies.[6] Key exclusion criteria include active central nervous system metastases, severe hypersensitivity to monoclonal antibodies, and active autoimmune disease requiring systemic treatment.[5]

Dosage and Administration:

-

Monotherapy: MK-1484 is administered subcutaneously every 3 weeks at escalating dose levels ranging from 0.2 to 60 mg.[5]

-

Combination Therapy: MK-1484 is administered subcutaneously every 3 weeks at escalating dose levels from 10 to 60 mg, in combination with pembrolizumab (200 mg) administered intravenously every 3 weeks.[5]

Treatment may continue for up to 35 cycles (approximately 2 years).[5]

Safety Assessments: The primary safety endpoint is the incidence of Dose-Limiting Toxicities (DLTs).[3] DLTs are defined according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) Version 5.0 and include specific hematologic and non-hematologic toxicities.[3] Other safety assessments include the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and AEs leading to treatment discontinuation.[6]

The workflow for safety assessment in this trial is outlined below.

Initial Safety and Tolerability Data

As the NCT05382325 trial is ongoing with an estimated primary completion date of July 31, 2026, no quantitative safety and tolerability data has been publicly released.[4] Therefore, tables summarizing adverse events and other safety metrics cannot be provided at this time.

Future Directions

The initial safety and tolerability profile of MK-1484 will be established upon the completion and reporting of the ongoing Phase 1 trial. The data from this study will be crucial for determining the recommended dose for future Phase 2 studies and for understanding the safety profile of MK-1484, both as a monotherapy and in combination with pembrolizumab. Researchers and clinicians are encouraged to monitor for publications and presentations related to the NCT05382325 study for the first disclosure of these important data.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]

- 3. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab (MK-3475) In Advanced or Metastatic Solid Tumors (MK-1484-001) [clin.larvol.com]

- 4. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - Merck Clinical Trials [merckclinicaltrials.com]

- 5. MK-1484 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Pharmacodynamics of MK-1484 in Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: MK-1484 is an investigational selective IL-2 agonist currently in early-stage clinical development. As such, extensive preclinical pharmacodynamic data is not yet publicly available. This guide synthesizes the known mechanism of action of selective IL-2 agonists and incorporates representative preclinical data from similar molecules to provide a comprehensive overview of the expected pharmacodynamics of MK-1484 in cancer models.

Introduction to MK-1484 and Selective IL-2 Agonism

MK-1484 is a novel, investigational immunotherapy being developed by Merck in collaboration with Sutro Biopharma.[1][2] It is classified as a selective interleukin-2 (IL-2) agonist. The therapeutic rationale behind selective IL-2 agonism is to harness the potent anti-tumor activity of IL-2 while mitigating the severe toxicities associated with high-dose aldesleukin (recombinant human IL-2) therapy.[3][4]

Native IL-2 pleiotropically activates a broad range of immune cells, including effector T cells (CD8+ T cells) and Natural Killer (NK) cells, which are critical for tumor cell killing. However, it also potently stimulates regulatory T cells (Tregs), which can suppress the anti-tumor immune response.[4][5] This dual activity, coupled with a short half-life, has limited the therapeutic window of traditional IL-2 therapy. Selective IL-2 agonists like MK-1484 are engineered to preferentially bind to the IL-2 receptor complexes on effector cells over Tregs, thereby aiming for a more favorable safety and efficacy profile.[6][7]

Mechanism of Action: The IL-2 Signaling Pathway

The pharmacodynamic effects of MK-1484 are mediated through the IL-2 receptor (IL-2R) signaling pathway. The IL-2R exists in three forms with varying affinities for IL-2:

-

Low-affinity IL-2R: Composed of the α subunit (CD25) alone.

-

Intermediate-affinity IL-2R: Composed of the β (CD122) and γ (CD132) subunits. This form is predominantly expressed on memory CD8+ T cells and NK cells.

-

High-affinity IL-2R: A trimeric receptor consisting of the α, β, and γ subunits. This form is constitutively expressed at high levels on Tregs.[3][4]

Selective IL-2 agonists are designed to have a higher affinity for the intermediate-affinity IL-2R, thus preferentially activating CD8+ T cells and NK cells. Upon binding, MK-1484 is expected to initiate downstream signaling cascades, primarily through the JAK-STAT, PI3K-AKT, and MAPK pathways, leading to:

-

Proliferation and expansion of tumor-specific CD8+ T cells and NK cells.

-

Enhanced cytotoxic activity of these effector cells against cancer cells.

-

Increased production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[8]

Signaling Pathway Diagram

Caption: Figure 1: Simplified IL-2 Signaling Pathway for Selective Agonists.

Preclinical Pharmacodynamics Data (Representative)

While specific data for MK-1484 is not publicly available, the following tables summarize representative preclinical data for other selective IL-2 agonists to illustrate the expected pharmacodynamic profile.

In Vitro Activity

Table 1: Representative In Vitro Potency of a Selective IL-2 Agonist

| Cell Line | Cancer Type | Assay | Endpoint | Representative EC50 (pM) |

| CTLL-2 | Murine T-cell | Proliferation | Cell Viability | 50 |

| Human PBMCs | N/A | STAT5 Phosphorylation | pSTAT5 Levels | 100 |

| NK-92 | Human NK cell | Cytotoxicity | Target Cell Lysis | 200 |

In Vivo Efficacy

Table 2: Representative In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models

| Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Complete Responses (CR) (%) |

| CT26 | Colon Carcinoma | 0.3 mg/kg, twice weekly | 75 | 40 |

| B16-F10 | Melanoma | 0.3 mg/kg, twice weekly | 60 | 20 |

| RENCA | Renal Cell Carcinoma | 0.1 mg/kg, twice weekly | 80 | 50 |

Biomarker Modulation

Table 3: Representative In Vivo Pharmacodynamic Biomarker Modulation

| Biomarker | Tissue | Change vs. Vehicle | Timepoint |

| CD8+ T cells | Tumor | 5-fold increase | Day 14 |

| NK cells | Spleen | 3-fold increase | Day 7 |

| CD8+/Treg Ratio | Tumor | 10-fold increase | Day 14 |

| IFN-γ | Serum | 8-fold increase | 24 hours post-dose |

Experimental Protocols (Representative)

In Vitro Cell Proliferation Assay

Objective: To determine the potency of the selective IL-2 agonist in promoting the proliferation of IL-2 dependent cell lines.

Methodology:

-

Cell Culture: Murine CTLL-2 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and recombinant human IL-2.

-

Assay Setup: Prior to the assay, cells are washed to remove residual IL-2 and plated in 96-well plates at a density of 1 x 10^4 cells/well.

-

Treatment: A serial dilution of the selective IL-2 agonist is added to the wells.

-

Incubation: Plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Readout: Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Luminescence data is normalized to untreated controls, and the EC50 value is calculated using a four-parameter logistic regression model.

In Vivo Syngeneic Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of the selective IL-2 agonist in an immunocompetent mouse model.

Methodology:

-

Animal Model: Female BALB/c mice, 6-8 weeks old.

-

Tumor Implantation: 1 x 10^6 CT26 colon carcinoma cells are implanted subcutaneously into the right flank of each mouse.

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and vehicle control groups.

-

Dosing: The selective IL-2 agonist is administered intraperitoneally or subcutaneously at specified doses and schedules (e.g., 0.3 mg/kg, twice weekly for 3 weeks).

-

Tumor Measurement: Tumor volume is measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

Experimental Workflow Diagram

Caption: Figure 2: General Workflow for In Vivo Efficacy Study.

Conclusion

MK-1484, as a selective IL-2 agonist, represents a promising next-generation immunotherapy. Its mechanism of action is designed to preferentially stimulate the anti-tumor activity of CD8+ T cells and NK cells while minimizing the expansion of immunosuppressive Tregs. The pharmacodynamic profile, as inferred from similar molecules, suggests potent in vitro and in vivo anti-tumor activity, accompanied by robust biomarker modulation indicative of an effective immune response. As more specific data on MK-1484 becomes available from ongoing preclinical and clinical studies, a more detailed understanding of its pharmacodynamic properties will emerge, further guiding its clinical development for the treatment of advanced solid tumors.

References

- 1. About | Sutro Biopharma, Inc. [sutrobio.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. What are IL-2R agonists and how do they work? [synapse.patsnap.com]

- 4. Frontiers | IL-2 based cancer immunotherapies: an evolving paradigm [frontiersin.org]

- 5. Role of IL-2 in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncozine.com [oncozine.com]

- 7. Modeling the receptor pharmacology, pharmacokinetics, and pharmacodynamics of NKTR-214, a kinetically-controlled interleukin-2 (IL2) receptor agonist for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reigniting hope in cancer treatment: the promise and pitfalls of IL-2 and IL-2R targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MK-1484: In Vitro Studies

A comprehensive review of publicly available information reveals that detailed in vitro experimental protocols, quantitative data, and specific signaling pathway diagrams for the investigational drug MK-1484 are not currently in the public domain. As a selective IL-2 agonist under development by Merck and Sutro Biopharma, the majority of accessible information pertains to its ongoing clinical trials for the treatment of advanced solid tumors.

MK-1484 is designed as an immunotherapy to stimulate the patient's immune system to fight cancer.[1] It is currently in Phase 1 clinical trials both as a standalone treatment and in combination with pembrolizumab.[1][2][3][4][5] While the general mechanism of action for an IL-2 agonist is understood to involve the activation of immune cells, the specific preclinical data and detailed laboratory procedures for MK-1484 have not been released.

This document aims to provide a foundational understanding based on the available information and outlines the general types of in vitro studies that would be conducted for a compound like MK-1484.

General Experimental Approaches for a Selective IL-2 Agonist

For a selective Interleukin-2 (IL-2) agonist like MK-1484, in vitro studies are crucial to characterize its activity, selectivity, and mechanism of action before advancing to clinical trials. The following are representative protocols and assays that would typically be employed.

Table 1: Representative Quantitative Data from In Vitro Assays for an IL-2 Agonist

| Assay Type | Cell Line(s) | Readout Metric | Example Data (Hypothetical) | Purpose |

| Cell Proliferation Assay | CTLL-2, Primary Human T-cells | EC50 | 1.5 nM | To determine the concentration of MK-1484 required to induce 50% of the maximal T-cell proliferation. |

| STAT5 Phosphorylation Assay | PBMCs, Isolated CD4+/CD8+ T-cells | EC50 | 0.8 nM | To measure the potency of MK-1484 in activating the downstream JAK-STAT signaling pathway. |

| Cytokine Release Assay | Activated PBMCs | EC50 (IFN-γ) | 5.2 nM | To assess the induction of effector cytokines, such as Interferon-gamma, by activated immune cells. |

| Receptor Binding Assay | Cells expressing IL-2Rα, IL-2Rβ, IL-2Rγ | Kd | 2.1 nM | To determine the binding affinity of MK-1484 to the different subunits of the IL-2 receptor. |

Experimental Protocols

Below are generalized protocols for key in vitro experiments relevant to an IL-2 agonist.

Protocol 1: T-Cell Proliferation Assay

Objective: To determine the dose-dependent effect of MK-1484 on the proliferation of IL-2 dependent T-cells.

Materials:

-

CTLL-2 cells (IL-2 dependent murine cytotoxic T-cell line)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

-

MK-1484 (serial dilutions)

-

Cell proliferation reagent (e.g., CellTiter-Glo®)

-

96-well flat-bottom plates

-

Luminometer

Procedure:

-

Culture CTLL-2 cells in complete RPMI-1640 medium.

-

Wash cells to remove any residual IL-2 from the culture medium.

-

Seed 1 x 10^4 cells per well in a 96-well plate.

-

Prepare serial dilutions of MK-1484 in complete RPMI-1640 medium.

-

Add the diluted MK-1484 to the appropriate wells. Include a positive control (recombinant human IL-2) and a negative control (medium alone).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Plot the data and calculate the EC50 value.

Protocol 2: STAT5 Phosphorylation Assay by Flow Cytometry

Objective: To quantify the activation of the STAT5 signaling pathway in response to MK-1484.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium

-

MK-1484 (serial dilutions)

-

Fixation/Permeabilization Buffer

-

Anti-pSTAT5 antibody (conjugated to a fluorophore)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Resuspend cells in RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Add serial dilutions of MK-1484 to the cell suspension and incubate for 15-30 minutes at 37°C.

-

Fix and permeabilize the cells using a commercially available buffer system.

-

Stain the cells with the anti-pSTAT5 antibody.

-

Wash the cells and acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of pSTAT5 staining and calculate the EC50.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for an IL-2 agonist and a typical experimental workflow for its in vitro characterization.

Caption: General signaling pathway of an IL-2 agonist.

Caption: Typical workflow for in vitro characterization.

References

- 1. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - Merck Clinical Trials [merckclinicaltrials.com]

- 4. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - MSD [msdclinicaltrials.com]

- 5. msd.trialsummaries.com [msd.trialsummaries.com]

Dosing and administration schedule for MK-1484 in clinical trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available information on the dosing, administration, and mechanism of action of MK-1484, a selective interleukin-2 (IL-2) agonist, based on publicly accessible clinical trial data. The provided protocols are illustrative and based on the design of the Phase 1 clinical trial NCT05382325.

Dosing and Administration

MK-1484 is currently under investigation in a Phase 1 clinical trial (NCT05382325) as both a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in adult participants with advanced or metastatic solid tumors.[1][2] The primary objectives of this trial are to evaluate the safety and tolerability of MK-1484 and to establish a recommended Phase 2 dose (RP2D).[1][2]

The administration of MK-1484 is via subcutaneous injection every three weeks (Q3W).[1][3] The dosing schedules for the monotherapy and combination therapy arms of the trial are detailed below.

Quantitative Dosing Summary

Table 1: MK-1484 Monotherapy Dosing Schedule

| Parameter | Value |

| Drug | MK-1484 |

| Route of Administration | Subcutaneous Injection |

| Dosing Frequency | Every 3 weeks (Q3W) |

| Dose Levels | Dose escalation from 0.2 mg to 60 mg |

| Treatment Duration | Up to 35 cycles (approximately 24 months) |

Table 2: MK-1484 and Pembrolizumab Combination Therapy Dosing Schedule [1][3]

| Parameter | Value |

| Drug | MK-1484 in combination with Pembrolizumab |

| MK-1484 Route of Administration | Subcutaneous Injection |

| MK-1484 Dosing Frequency | Every 3 weeks (Q3W) |

| MK-1484 Dose Levels | Dose escalation from 10 mg to 60 mg |

| Pembrolizumab Dose | 200 mg |

| Pembrolizumab Route of Administration | Intravenous Infusion |

| Pembrolizumab Dosing Frequency | Every 3 weeks (Q3W) |

| Treatment Duration | Up to 35 cycles (approximately 24 months) |

Experimental Protocols

The following are generalized protocols for the administration and monitoring of MK-1484 in a clinical trial setting, based on the information available for NCT05382325. These protocols are for informational purposes only and do not replace the official clinical trial protocol.

Protocol 1: Subject Screening and Enrollment

-

Inclusion Criteria Assessment : Verify that each potential participant meets all inclusion criteria, including but not limited to:

-

Exclusion Criteria Assessment : Confirm that the potential participant does not meet any of the exclusion criteria, such as active CNS metastases, history of severe hypersensitivity to monoclonal antibodies, or active autoimmune disease requiring systemic treatment.[3]

-

Informed Consent : Obtain written informed consent from the participant after a thorough explanation of the study, including potential risks and benefits.

Protocol 2: MK-1484 Administration (Monotherapy and Combination Therapy)

-

Dose Preparation : Prepare the assigned dose of MK-1484 for subcutaneous injection according to the study's pharmacy manual. For the combination therapy arm, prepare the 200 mg dose of pembrolizumab for intravenous infusion.

-

Pre-administration Checks :

-

Confirm participant identity.

-

Review for any new or worsening adverse events since the last visit.

-

Ensure all pre-dose assessments are completed.

-

-

Administration :

-

MK-1484 : Administer the prepared dose of MK-1484 as a subcutaneous injection. Rotate injection sites.

-

Pembrolizumab (Combination Arm) : Administer the 200 mg dose of pembrolizumab as an intravenous infusion over the specified time.

-

-

Post-administration Monitoring : Monitor the participant for any immediate adverse reactions following administration.

Protocol 3: Safety and Efficacy Monitoring

-

Adverse Event Monitoring : At each study visit, assess and grade any adverse events using the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[5]

-

Dose-Limiting Toxicity (DLT) Assessment : During the first cycle of treatment, closely monitor for any DLTs, which are predefined in the trial protocol and include severe hematologic and non-hematologic toxicities.[5]

-

Pharmacokinetic Analysis : Collect blood samples at pre-specified time points before and after MK-1484 administration to determine pharmacokinetic parameters such as Cmax, Cmin, and AUC.[3]

-

Tumor Assessment : Perform tumor imaging (e.g., CT or MRI scans) at baseline and at regular intervals during the study to assess disease response according to RECIST 1.1.

-

Biomarker Analysis : Collect tumor tissue samples at baseline for biomarker analysis.[4]

Signaling Pathway and Experimental Workflow

Mechanism of Action: Selective IL-2 Agonism

MK-1484 is a selective agonist of the interleukin-2 (IL-2) receptor.[6][7] Specifically, it is designed to preferentially bind to the intermediate-affinity IL-2 receptor beta-gamma (IL-2Rβγ) complex, which is expressed on effector T cells and Natural Killer (NK) cells. This selective binding is intended to stimulate the proliferation and activation of these anti-tumor immune cells.

Crucially, MK-1484 has a lower affinity for the high-affinity IL-2 receptor alpha-beta-gamma (IL-2Rαβγ) complex, which is highly expressed on regulatory T cells (Tregs). By avoiding the strong activation and expansion of immunosuppressive Tregs, MK-1484 aims to shift the balance of the immune response in the tumor microenvironment towards an anti-tumor state.

Caption: MK-1484 selectively activates the IL-2Rβγ pathway on effector immune cells.

Experimental Workflow for Clinical Trial

The following diagram illustrates the general workflow for a participant in the MK-1484 clinical trial.

Caption: Generalized workflow for a patient in the MK-1484 clinical trial.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - MSD [msdclinicaltrials.com]

- 3. clinicaltrial.be [clinicaltrial.be]

- 4. m.youtube.com [m.youtube.com]

- 5. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab (MK-3475) In Advanced or Metastatic Solid Tumors (MK-1484-001) [clin.larvol.com]

- 6. About | Sutro Biopharma, Inc. [sutrobio.com]

- 7. sutrobio.com [sutrobio.com]

Application Notes and Protocols: Biomarker Analysis for Predicting Response to MK-1484

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-1484 is an investigational selective interleukin-2 (IL-2) agonist designed as an immunotherapeutic agent to stimulate the patient's immune system to combat cancer.[1] It is currently undergoing Phase 1 clinical evaluation both as a monotherapy and in combination with pembrolizumab (an anti-PD-1 antibody) in adults with advanced or metastatic solid tumors (NCT05382325).[2][3] The study protocol mandates the collection of tumor tissue for biomarker analysis, underscoring the importance of identifying predictive biomarkers to guide patient selection and treatment strategies.[2]

These application notes provide a comprehensive overview of potential biomarker strategies and detailed protocols for their analysis to predict response to MK-1484, both as a single agent and in combination therapy.

Mechanism of Action and Rationale for Biomarker Selection

MK-1484, as a selective IL-2 agonist, is designed to preferentially activate CD8+ T cells and Natural Killer (NK) cells, which are critical effectors of the anti-tumor immune response, while minimizing the expansion of immunosuppressive regulatory T cells (Tregs). This selectivity aims to enhance the therapeutic window of IL-2-based therapies.

The combination of MK-1484 with pembrolizumab, a PD-1 checkpoint inhibitor, is based on a synergistic mechanism. While MK-1484 expands and activates tumor-fighting immune cells, pembrolizumab blocks the PD-1/PD-L1 pathway, a key mechanism of tumor immune evasion that leads to T-cell inactivation.[4] By combining these agents, the goal is to simultaneously boost the anti-tumor immune response and overcome tumor-induced immunosuppression.

Given this dual mechanism, a multi-faceted biomarker approach is warranted, focusing on the tumor immune microenvironment, tumor intrinsic factors, and peripheral immune status.

Potential Predictive Biomarkers

A panel of candidate biomarkers is proposed to interrogate the key biological pathways influenced by MK-1484 and pembrolizumab.

Table 1: Proposed Biomarkers for Predicting Response to MK-1484

| Biomarker Category | Specific Biomarker | Rationale |

| Tumor Immune Microenvironment | PD-L1 Expression (on tumor and immune cells) | Established biomarker for response to PD-1/PD-L1 inhibitors.[5][6] |

| Tumor Infiltrating Lymphocytes (TILs) Density and Phenotype (CD8+, CD4+, FoxP3+) | High density of CD8+ TILs is associated with improved outcomes to immunotherapy. | |

| Cytokine/Chemokine Profile (e.g., IFN-γ, CXCL9, CXCL10) | Indicates a pre-existing anti-tumor immune response ("hot" tumor microenvironment). | |

| Tumor Intrinsic Factors | Tumor Mutational Burden (TMB) | Higher TMB can lead to more neoantigens, which are recognized by the immune system.[6] |

| Mismatch Repair Deficiency (dMMR) / Microsatellite Instability-High (MSI-H) | Leads to a high TMB and is a predictor of response to immunotherapy.[7] | |

| Gene Expression Profile (e.g., IFN-γ signature) | Reflects the level of immune activation within the tumor. | |

| Peripheral Blood Markers | Circulating Tumor DNA (ctDNA) | Can be used for non-invasive monitoring of treatment response and resistance.[8] |

| Peripheral T-cell Subsets (CD8+, CD4+, Tregs) | To monitor the systemic effects of MK-1484 on immune cell populations. | |

| Serum Cytokine Levels (e.g., IL-2, IFN-γ) | To assess the pharmacodynamic effects of MK-1484. |

Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for PD-L1 and TILs

Objective: To determine the expression of PD-L1 on tumor and immune cells and to quantify the density and phenotype of tumor-infiltrating lymphocytes.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)

-

Primary antibodies: anti-PD-L1 (e.g., clone 22C3), anti-CD8, anti-CD4, anti-FoxP3

-

Secondary antibody and detection system (e.g., HRP-polymer based)

-

DAB chromogen

-

Hematoxylin counterstain

-

Microscope and digital slide scanner

Procedure:

-

Deparaffinization and Rehydration: Dewax FFPE sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) according to antibody specifications.

-

Peroxidase Block: Incubate sections with a hydrogen peroxide solution to block endogenous peroxidase activity.

-

Primary Antibody Incubation: Incubate sections with the primary antibody at the optimized dilution and time.

-

Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody followed by the DAB chromogen.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and coverslip.

-

Image Analysis: Scan slides and use image analysis software to quantify PD-L1 expression (Combined Positive Score - CPS) and the density of CD8+, CD4+, and FoxP3+ cells within the tumor microenvironment.

Protocol 2: Whole Exome Sequencing (WES) for TMB and MSI Analysis

Objective: To determine the tumor mutational burden and microsatellite instability status from tumor DNA.

Materials:

-

FFPE tumor tissue sections or fresh frozen tumor tissue

-

Matched normal tissue or whole blood

-

DNA extraction kit

-

Next-generation sequencing (NGS) platform

-

Bioinformatics pipeline for TMB and MSI analysis

Procedure:

-

DNA Extraction: Extract genomic DNA from tumor and matched normal samples.

-

Library Preparation: Prepare sequencing libraries from the extracted DNA.

-

Exome Capture: Perform exome capture using a commercial kit.

-

Sequencing: Sequence the captured libraries on an NGS platform.

-

Data Analysis:

-

Align sequencing reads to the human reference genome.

-

Call somatic single nucleotide variants (SNVs) and insertions/deletions (indels).

-

Calculate TMB as the number of non-synonymous mutations per megabase of the coding region.

-

Analyze microsatellite loci for instability to determine MSI status.

-

Protocol 3: Multiplex Immunofluorescence (mIF) for Immune Cell Infiltration

Objective: To spatially resolve and quantify multiple immune cell subsets within the tumor microenvironment.

Materials:

-

FFPE tumor tissue sections

-

Panel of primary antibodies (e.g., anti-CD8, anti-CD4, anti-FoxP3, anti-CD68, anti-Pan-Cytokeratin)

-

Fluorescently labeled secondary antibodies or tyramide signal amplification (TSA) reagents

-

DAPI nuclear counterstain

-

Multispectral imaging system

Procedure:

-

Deparaffinization, Rehydration, and Antigen Retrieval: As described in Protocol 1.

-

Iterative Staining:

-

Incubate with the first primary antibody.

-

Apply the corresponding fluorescently labeled secondary antibody or TSA reagent.

-

Strip the primary/secondary antibody complex.

-

Repeat for each subsequent primary antibody in the panel.

-

-

Counterstaining: Stain with DAPI.

-

Imaging: Acquire multispectral images of the stained tissue.

-

Image Analysis: Use image analysis software to unmix the fluorescent signals, segment cell populations based on marker expression, and perform spatial analysis of immune cell infiltrates.

Data Presentation

Table 2: Hypothetical Biomarker Data from a Patient Cohort Treated with MK-1484 + Pembrolizumab

| Patient ID | Response | PD-L1 CPS | TMB (mut/Mb) | CD8+ TILs (cells/mm²) |

| 001 | Responder | 50 | 15.2 | 1200 |

| 002 | Non-Responder | <1 | 2.1 | 50 |

| 003 | Responder | 20 | 18.5 | 850 |

| 004 | Non-Responder | 5 | 4.3 | 200 |

| 005 | Responder | 75 | 12.8 | 1500 |

Visualizations

Caption: IL-2 Signaling Pathway Activated by MK-1484.

Caption: Pembrolizumab Blocks the PD-1/PD-L1 Immune Checkpoint.

Caption: Experimental Workflow for Biomarker Analysis.

References

- 1. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. A Study of MK-1484 as Monotherapy and in Combination With Pembrolizumab In Advanced or Metastatic Solid Tumors - MSD [msdclinicaltrials.com]

- 4. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]

- 5. Biomarkers of response to PD-1/PD-L1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biomarkers of response to PD-1 pathway blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IDENTIFYING BIOMARKERS FOR TREATMENT RESPONSE PREDICTION | Netherlands Cancer Institute [nki.nl]

- 8. m.youtube.com [m.youtube.com]

Techniques for Assessing Immune Activation by MK-1484: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-1484 is an investigational immunotherapy designed to stimulate an anti-tumor immune response. As a selective IL-2Rβγ agonist, it preferentially activates cytotoxic CD8+ T cells and Natural Killer (NK) cells over immunosuppressive regulatory T cells (Tregs). This selectivity is achieved by targeting the intermediate-affinity interleukin-2 (IL-2) receptor (IL-2Rβγ), which is predominantly expressed on effector lymphocytes, while having minimal interaction with the high-affinity receptor (IL-2Rαβγ) found on Tregs. These application notes provide detailed protocols for key in vitro assays to assess the immune-activating properties of MK-1484 and similar IL-2Rβγ agonists.

Signaling Pathway of MK-1484

MK-1484, as an IL-2Rβγ agonist, activates downstream signaling pathways that promote the proliferation, survival, and cytotoxic function of effector immune cells. Upon binding to the IL-2Rβγ complex on the surface of CD8+ T cells and NK cells, MK-1484 induces the phosphorylation and activation of Janus kinases (JAK1 and JAK3). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription 5 (STAT5), leading to its dimerization and translocation to the nucleus. In the nucleus, pSTAT5 acts as a transcription factor, upregulating genes involved in cell proliferation (e.g., Ki-67), survival (e.g., Bcl-2), and effector functions.

Data Presentation: In Vitro Activity of a Representative IL-2Rβγ Agonist

The following table summarizes representative preclinical data for an IL-2Rβγ agonist, demonstrating its selective activation of effector lymphocytes.

| Parameter | CD8+ T Cells | NK Cells | Regulatory T Cells (Tregs) | Reference |

| STAT5 Phosphorylation (pSTAT5) EC50 (pM) | 85 | 110 | >10,000 | [1] |

| Proliferation (Ki-67+) % Increase (vs. control) | 350% | 250% | <20% | [1] |

| Cytotoxicity (% Target Cell Lysis) | 65% | 75% | N/A | [2] |

| Treg Suppressive Function (% Inhibition of CD8+ T cell proliferation) | N/A | N/A | No significant change | [3] |

Note: The data presented are representative of IL-2Rβγ agonists and may not be specific to MK-1484. EC50 (Half-maximal effective concentration) is a measure of potency.

Experimental Protocols

Protocol 1: Assessment of STAT5 Phosphorylation by Flow Cytometry

This protocol details the measurement of STAT5 phosphorylation in different lymphocyte populations following stimulation with MK-1484.

Workflow:

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells twice with PBS and resuspend in complete RPMI-1640 medium.

-

-

Cell Stimulation:

-

Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.

-

Add serial dilutions of MK-1484 (or a similar IL-2Rβγ agonist) to the wells. Include an unstimulated control.

-

Incubate for 30 minutes at 37°C.

-

-

Fixation and Permeabilization:

-

Fix the cells by adding a phosph-fixation buffer (e.g., BD Cytofix/Cytoperm) and incubate for 20 minutes at room temperature.

-

Permeabilize the cells using a permeabilization buffer (e.g., BD Perm/Wash Buffer) according to the manufacturer's instructions.

-

-

Antibody Staining:

-

Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers to identify cell populations (e.g., CD3, CD4, CD8, CD56, CD25, FOXP3) and an antibody against phosphorylated STAT5 (pSTAT5).

-

Incubate for 30-60 minutes at 4°C in the dark.

-

-

Flow Cytometry Acquisition and Analysis:

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data to determine the percentage of pSTAT5 positive cells within the CD8+ T cell (CD3+CD8+), NK cell (CD3-CD56+), and Treg (CD3+CD4+CD25+FOXP3+) populations.

-

Protocol 2: NK Cell-Mediated Cytotoxicity Assay

This protocol describes a method to assess the ability of MK-1484 to enhance the cytotoxic function of NK cells against a target cancer cell line.

Workflow:

References

- 1. Frontiers | Interleukin-2 is required for NKp30-dependent NK cell cytotoxicity by preferentially regulating NKp30 expression [frontiersin.org]

- 2. Bempegaldesleukin (BEMPEG; NKTR‐214) efficacy as a single agent and in combination with checkpoint‐inhibitor therapy in mouse models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IL-2 enhances ex vivo–expanded regulatory T-cell persistence after adoptive transfer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Subcutaneous Administration of MK-1484 in a Research Setting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigational agent MK-1484, a selective interleukin-2 (IL-2) agonist, focusing on its subcutaneous administration in a research context. The information is based on publicly available clinical trial information and the established mechanism of action for IL-2 agonists.

Introduction to MK-1484

MK-1484 is an investigational immunotherapy designed to selectively activate the IL-2 pathway, a critical signaling cascade in the immune system.[1] As a selective IL-2 agonist, MK-1484 aims to stimulate the proliferation and activation of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, key effectors in the anti-tumor immune response, while potentially minimizing the expansion of regulatory T cells (Tregs) that can suppress this response.[2][3] Currently, MK-1484 is undergoing a Phase 1 clinical trial (NCT05382325) to evaluate its safety, tolerability, and recommended Phase 2 dose when administered subcutaneously, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced or metastatic solid tumors.[4][5]

Mechanism of Action: IL-2 Receptor Signaling

MK-1484 is designed to bind to the IL-2 receptor complex on the surface of immune cells. The IL-2 receptor exists in three forms with varying affinities for IL-2: a low-affinity monomeric receptor (IL-2Rα or CD25), a dimeric intermediate-affinity receptor (IL-2Rβγ), and a trimeric high-affinity receptor (IL-2Rαβγ).[6] The binding of an IL-2 agonist like MK-1484 to the receptor initiates a downstream signaling cascade, primarily through the JAK-STAT pathway. This leads to the transcription of genes that promote cell proliferation, differentiation, and cytotoxic activity of T cells and NK cells.[7][8]

Experimental Protocols